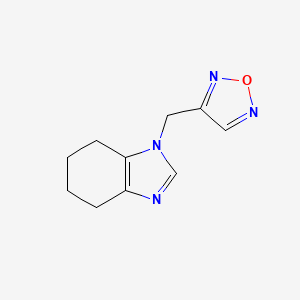![molecular formula C18H24N2O2 B7450261 N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450261.png)
N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide acts as a selective agonist of the kappa opioid receptor. This receptor is involved in the regulation of pain, stress, and addiction. Activation of the kappa opioid receptor by this compound leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Activation of the kappa opioid receptor by this compound has been shown to produce analgesic effects, reduce anxiety and depression-like behaviors, and modulate dopamine signaling. However, prolonged activation of the kappa opioid receptor can lead to dysphoria and aversion, limiting its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor, its ability to cross the blood-brain barrier, and its stability in vitro. However, limitations include the potential for off-target effects and the limited availability of this compound for research purposes.
Orientations Futures
For research on N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide include the development of more selective and potent analogs, the investigation of its potential as a therapeutic agent for pain and addiction, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of this compound as a tool to study the role of kappa opioid receptors in the brain could provide valuable insights into the neurobiology of pain, stress, and addiction.
Méthodes De Synthèse
The synthesis of N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves the reaction of 1-(3-methylphenyl)ethylamine with 4-piperidone, followed by the addition of acryloyl chloride and sodium bicarbonate. The resulting compound is then purified using chromatography techniques to obtain a pure form of this compound.
Applications De Recherche Scientifique
N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an analgesic agent due to its ability to activate the kappa opioid receptor. In pharmacology, this compound has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine signaling. In neuroscience, this compound has been studied for its potential as a tool to study the role of kappa opioid receptors in the brain.
Propriétés
IUPAC Name |
N-[1-(3-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-17(21)20-10-8-15(9-11-20)18(22)19-14(3)16-7-5-6-13(2)12-16/h4-7,12,14-15H,1,8-11H2,2-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAAMLWWHRHPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)

![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
![1-[1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7450218.png)
![N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide](/img/structure/B7450222.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7450228.png)
![N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-oxo-2-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7450233.png)
![N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450247.png)
![2-[2-[(5-Ethyl-1-methylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7450253.png)
![2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7450256.png)

![4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B7450274.png)
